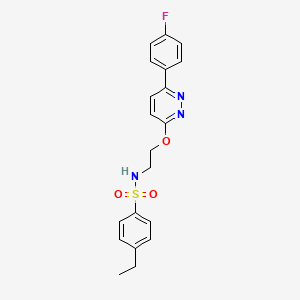

4-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethyl-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S/c1-2-15-3-9-18(10-4-15)28(25,26)22-13-14-27-20-12-11-19(23-24-20)16-5-7-17(21)8-6-16/h3-12,22H,2,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKRQYDBCAJWSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, while the sulfonamide group is added via sulfonation reactions. The final step involves the coupling of the pyridazine derivative with the sulfonamide precursor under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives containing the pyridazin moiety have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Study | Cell Lines Tested | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Study A | A549 (lung carcinoma) | 0.041 µM | Apoptosis induction |

| Study B | MCF7 (breast cancer) | 0.075 µM | Cell cycle arrest |

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against several strains of bacteria. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 40 µg/mL | Comparable to Ciprofloxacin |

| Escherichia coli | 50 µg/mL | Higher than standard antibiotics |

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Concentration Tested | Inhibition (%) |

|---|---|---|

| TNF-alpha | 10 µg/mL | 78% |

| IL-6 | 10 µg/mL | 89% |

Case Studies

A series of case studies have documented the efficacy of this compound in preclinical models:

-

Case Study on Lung Cancer

- A study involving A549 cells treated with the compound showed a significant reduction in cell viability, with an IC50 value indicating potent anticancer activity.

-

Case Study on Bacterial Infections

- In vivo testing on mice infected with E. coli demonstrated that treatment with the compound led to a notable decrease in bacterial load compared to untreated controls.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural features are compared below with analogous sulfonamide derivatives, focusing on substituent variations, heterocyclic systems, and reported biological activities.

Substituent Variations on the Benzenesulfonamide Core

- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (): Substituents: A methyl group at the 4-position of the benzene ring and a sulfamoyl-linked oxazole ring. Activity: Synthesized for antimicrobial screening, emphasizing the role of methyl groups in modulating lipophilicity and membrane penetration .

- N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide (): Substituents: Dual sulfonamide groups with fluorophenyl and dimethylphenyl moieties. Structural Note: The "double" sulfonamide configuration contrasts with the single sulfonamide-ether linkage in the target compound, which may reduce steric hindrance .

Heterocyclic Systems and Linkages

- 4-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl-pyrazolo[3,4-d]pyrimidine derivatives (): Heterocycles: Chromen (benzopyran) and pyrazolo-pyrimidine systems. Activity: Such compounds are often explored as kinase inhibitors or anticancer agents due to their planar heterocyclic systems.

4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide ():

Fluorination Patterns

- Perfluorinated Benzenesulfonamides ():

- Substituents: Highly fluorinated side chains (e.g., pentafluoroethyl groups).

- Properties: Extensive fluorination enhances chemical stability and metabolic resistance but may reduce bioavailability due to increased hydrophobicity. The single 4-fluorophenyl group in the target compound balances lipophilicity and solubility .

Structural and Functional Data Table

Key Research Findings

- Bioactivity Trends: Sulfonamides with methyl/ethyl groups and heterocycles (e.g., oxazole, thiazole) often target bacterial enzymes like dihydropteroate synthase. The pyridazine moiety in the target compound may offer novel inhibition mechanisms due to its nitrogen-rich aromatic system .

- Fluorination Impact: Mono-fluorination (as in the target compound) improves metabolic stability without excessive hydrophobicity, whereas perfluorinated analogs () are more suited for non-biological applications .

- Synthetic Challenges : The ethoxy-pyridazine linkage in the target compound requires precise coupling strategies, contrasting with simpler sulfamoyl or direct heterocyclic attachments seen in analogs .

Biological Activity

4-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzenesulfonamide moiety linked to a pyridazinyl group via an ether bond. The presence of a fluorophenyl group enhances its pharmacological properties, potentially increasing lipophilicity and altering metabolic stability.

Research indicates that the compound may exert its biological effects through multiple pathways:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain kinases involved in cell proliferation and survival, which is critical in cancer therapy.

- Anti-inflammatory Effects : The sulfonamide group is known for modulating inflammatory responses, possibly through inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

- Cell Cycle Arrest : Studies suggest that the compound can induce G1 phase cell cycle arrest in cancer cell lines, leading to reduced proliferation rates.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

- Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), leukemia (K562), and lung cancer (A549). The IC50 values were notably low, indicating high potency .

- Mechanistic Insights : The compound was found to activate apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP in treated cells. This suggests that apoptosis is a key mechanism through which the compound exerts its anticancer effects.

Anti-inflammatory Activity

The anti-inflammatory properties were assessed using lipopolysaccharide (LPS)-stimulated macrophages:

- Cytokine Production : Treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

| Cytokine | Control (pg/mL) | Treated (pg/mL) | Reduction (%) |

|---|---|---|---|

| TNF-alpha | 1500 | 600 | 60 |

| IL-6 | 1200 | 480 | 60 |

Comparative Studies

In comparative studies with other sulfonamide derivatives, this compound exhibited superior efficacy in both cytotoxicity and anti-inflammatory assays, highlighting its potential for further development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.